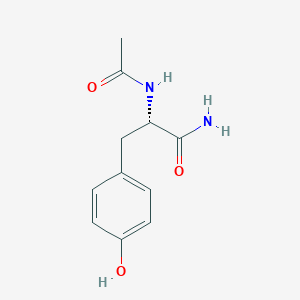

N-Acetyl-L-tyrosinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNKBEQRBIJDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344321, DTXSID60876445 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7376-93-4, 1948-71-6 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl-L-tyrosinamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosinamide is a derivative of the amino acid L-tyrosine, featuring an acetyl group attached to the alpha-amino group and an amide group at the carboxyl terminus. This modification of the parent amino acid alters its physicochemical properties, potentially enhancing its solubility and stability.[1] As an analogue of L-tyrosine, N-Acetyl-L-tyrosinamide is of interest for its potential roles in various metabolic pathways and its applications in pharmaceuticals and cosmetics.[1][2] This technical guide provides a detailed overview of the chemical properties, structure, and potential biological significance of N-Acetyl-L-tyrosinamide, along with relevant experimental methodologies.

Chemical Properties and Structure

N-Acetyl-L-tyrosinamide is a white to off-white crystalline powder.[1] Its structure is characterized by a central chiral carbon, a p-hydroxyphenyl side chain, an acetylated amino group, and a primary amide group.

Structural Identifiers

| Identifier | Value |

| CAS Number | 1948-71-6[3] |

| Molecular Formula | C₁₁H₁₄N₂O₃[3] |

| Molecular Weight | 222.24 g/mol [3] |

| InChI | InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)/t10-/m0/s1[4] |

| InChIKey | RJNKBEQRBIJDNM-JTQLQIEISA-N[4] |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)N[4] |

Physicochemical Properties

| Property | Value (N-Acetyl-L-tyrosinamide) | Value (N-Acetyl-L-tyrosine) - For Comparison |

| Melting Point | 223-225 °C | 149-152 °C[5] |

| Boiling Point | Data not available | 531.3 °C (estimated)[6] |

| Water Solubility | Soluble in polar solvents like water and ethanol[2] | 25 mg/mL[7][8][9] |

| Solubility in other solvents | Soluble in methanol (B129727) or DMSO[10] | Soluble in ethanol[7][8][9] |

| pKa | Data not available | 3.15 (Predicted)[5] |

| logP (Octanol-Water Partition Coefficient) | -0.9 (Computed)[4] | 1.32 (Experimental)[11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-Acetyl-L-tyrosinamide are scarce in publicly available literature. The following sections provide generalized procedures based on standard organic chemistry principles and methodologies reported for the closely related compound, N-Acetyl-L-tyrosine. These should be adapted and optimized for the specific requirements of N-Acetyl-L-tyrosinamide.

Synthesis of N-Acetyl-L-tyrosinamide

A potential synthetic route to N-Acetyl-L-tyrosinamide involves the N-acetylation of L-tyrosinamide.

Materials:

-

L-tyrosinamide

-

Acetic anhydride (B1165640)

-

A suitable base (e.g., triethylamine (B128534) or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolution: Dissolve L-tyrosinamide in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Basification: Add the base to the solution to neutralize the hydrohalide salt of the starting material (if applicable) and to scavenge the acetic acid byproduct of the reaction.

-

Acetylation: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric equivalent of acetic anhydride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure N-Acetyl-L-tyrosinamide.

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A general RP-HPLC method for the analysis of N-acetylated amino acids can be adapted for N-Acetyl-L-tyrosinamide.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)

-

N-Acetyl-L-tyrosinamide standard

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over a defined time period.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: ~220 nm or ~275 nm (due to the phenolic ring)

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Standard Solutions: Prepare a stock solution of N-Acetyl-L-tyrosinamide in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Solutions: Dissolve the sample containing N-Acetyl-L-tyrosinamide in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Signaling Pathways and Biological Roles

The direct involvement of N-Acetyl-L-tyrosinamide in specific signaling pathways is not extensively documented. However, based on its structural similarity to L-tyrosine and related compounds, several potential biological roles can be inferred.

Amino Acid Transport

N-Acetyl-L-tyrosinamide is an analogue of L-tyrosine and has been shown to stimulate the transport of L-tyrosine, primarily through the Alanine, Serine, Cysteine-preferring (ASC) transport system. This suggests it may influence intracellular L-tyrosine levels, which is a rate-limiting precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).

Potential Role in Oxidative Stress

Research suggests that N-Acetyl-L-tyrosinamide has the potential to react with guanyl radicals, which are produced in response to DNA damage from ionizing radiation or other oxidative insults.[12] This indicates a possible role in mitigating oxidative stress and protecting against DNA damage. The workflow below illustrates this proposed mechanism.

References

- 1. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]

- 3. N-Acetyl-L-tyrosinamide [webbook.nist.gov]

- 4. N-Acetyl-L-tyrosinamide | C11H14N2O3 | CID 735956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]

- 9. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 10. N-Acetyl-L-tyrosinamide (CAS 1948-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bioaustralis.com [bioaustralis.com]

An In-depth Technical Guide to the Synthesis of N-Acetyl-L-tyrosinamide from L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine. Due to the limited availability of a direct one-pot synthesis method in the current literature, this document outlines a robust, two-step synthetic route commencing from L-tyrosine. The process involves an initial, well-documented N-acetylation of L-tyrosine to yield N-Acetyl-L-tyrosine, followed by a proposed amidation step to furnish the target molecule, N-Acetyl-L-tyrosinamide.

This guide is intended for an audience with a professional background in chemistry and drug development, providing detailed experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of N-Acetyl-L-tyrosinamide from L-tyrosine is most practically achieved through a two-step process:

-

N-acetylation of L-tyrosine: The amino group of L-tyrosine is protected by acetylation using an acetylating agent such as acetic anhydride (B1165640) under alkaline conditions.

-

Amidation of N-Acetyl-L-tyrosine: The carboxyl group of the intermediate, N-Acetyl-L-tyrosine, is converted to a primary amide.

The overall chemical transformation is depicted in the reaction scheme below.

Step 1: Synthesis of N-Acetyl-L-tyrosine

The N-acetylation of L-tyrosine is a well-established procedure. The most common method involves the use of acetic anhydride in an aqueous alkaline solution. The alkaline conditions are necessary to deprotonate the amino group of L-tyrosine, increasing its nucleophilicity, and to neutralize the acetic acid byproduct.

This protocol is a synthesis of methodologies found in the cited literature[1][2][3][4][5].

Materials:

-

L-tyrosine

-

30% (w/v) Sodium Hydroxide (NaOH) solution

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ethanol (95%) for recrystallization (optional)

-

Activated Carbon

Procedure:

-

Dissolution: In a suitable reaction vessel equipped with a stirrer and a pH meter, disperse L-tyrosine in deionized water (e.g., 100 g in 200 mL).[1]

-

Basification: While stirring vigorously, slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved. The pH should be adjusted to approximately 11.5-12.[1]

-

Acetylation: Cool the solution in an ice bath to below 10°C. While maintaining the temperature, slowly add acetic anhydride (approximately 1.05 molar equivalents) dropwise. Concurrently, add 30% NaOH solution to maintain the pH of the reaction mixture between 8 and 10.[1]

-

Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to around 11.5 with NaOH solution and maintain the temperature at approximately 60°C for 20 minutes. This step helps to hydrolyze any O-acetylated byproducts back to the desired N-acetylated product.[1]

-

Acidification and Precipitation: Cool the reaction mixture. Slowly add concentrated HCl or H₂SO₄ with stirring to acidify the solution to a pH of approximately 1.5-2.0. The N-Acetyl-L-tyrosine will precipitate out as a white solid.[1]

-

Isolation and Washing: Isolate the crude product by filtration. Wash the solid with cold deionized water to remove inorganic salts and other water-soluble impurities.

-

Purification (Recrystallization):

-

Dissolve the crude product in hot water (e.g., at 75-80°C).

-

Add a small amount of activated carbon to decolorize the solution and heat for a short period.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and dry them in a vacuum oven.[2]

-

The following table summarizes the typical quantitative parameters for the N-acetylation of L-tyrosine.

| Parameter | Value | Reference |

| Reactants | ||

| L-tyrosine | 1 part by weight | [1] |

| Acetic Anhydride | ~1.05 molar equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Water | [2] |

| Acetylation pH | 8 - 10 | [1] |

| Acetylation Temperature | < 10 °C | [1] |

| Hydrolysis pH | ~11.5 | [1] |

| Hydrolysis Temperature | ~60 °C | [1] |

| Precipitation pH | 1.5 - 2.0 | [1] |

| Yield | ||

| Total Yield | 78-80% | [3] |

Step 2: Synthesis of N-Acetyl-L-tyrosinamide (Proposed)

While specific literature detailing the amidation of N-Acetyl-L-tyrosine is scarce, standard organic synthesis methodologies for converting a carboxylic acid to a primary amide can be applied. A common and effective approach involves the formation of an activated carboxylic acid derivative, followed by reaction with ammonia (B1221849).

Method A: Via an Acyl Chloride Intermediate

-

Acyl Chloride Formation: In an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere, suspend N-Acetyl-L-tyrosine. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitored by IR spectroscopy or cessation of gas evolution).

-

Ammonolysis: In a separate vessel, prepare a solution of ammonia in an appropriate solvent (e.g., dioxane or THF). Cool this solution to 0°C. Slowly add the acyl chloride solution from the previous step to the ammonia solution with vigorous stirring.

-

Work-up and Isolation: After the reaction is complete, the solvent can be removed under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield N-Acetyl-L-tyrosinamide.

Method B: Using Peptide Coupling Agents

-

Activation: Dissolve N-Acetyl-L-tyrosine in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). Add a peptide coupling agent (e.g., DCC, EDC, or HATU) and an activator (e.g., HOBt or NHS).

-

Amidation: To the activated intermediate, add a source of ammonia, such as ammonium (B1175870) chloride, along with a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

-

Work-up and Isolation: The work-up procedure will depend on the coupling agents used. For example, if DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. The filtrate can then be washed, dried, and the solvent evaporated. The crude product can be purified by recrystallization or chromatography.

The following diagram illustrates the logical flow for the synthesis and purification of N-Acetyl-L-tyrosinamide.

Safety Considerations

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.

-

Sodium Hydroxide and Hydrochloric/Sulfuric Acid: Highly corrosive. Avoid contact with skin and eyes.

-

Thionyl Chloride/Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment.

-

Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable organic solvents.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn at all times.

This guide provides a comprehensive framework for the synthesis of N-Acetyl-L-tyrosinamide. Researchers should adapt and optimize the proposed procedures based on their specific laboratory conditions and available equipment.

References

- 1. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 2. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 3. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102827018A - Preparation method of N-acetyl-L-tyrosine - Google Patents [patents.google.com]

N-Acetyl-L-tyrosinamide: A Comprehensive Technical Guide

CAS Number: 1948-71-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine, is a compound of growing interest in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential therapeutic applications. Particular focus is given to its emerging role in neuroprotection through the modulation of cellular stress response pathways and its established function as a precursor to catecholamine neurotransmitters. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

N-Acetyl-L-tyrosinamide (CAS 1948-71-6) is a synthetic organic compound derived from L-tyrosine, an essential amino acid. The acetylation of the amino group and the amidation of the carboxyl group enhance its solubility and stability compared to the parent amino acid.[1] These modifications make it an attractive candidate for various applications, including as a component in pharmaceutical formulations and cosmetic products.[2][3] This guide aims to provide an in-depth technical resource on N-Acetyl-L-tyrosinamide, covering its fundamental properties, synthesis, biological significance, and the methodologies used for its study.

Chemical and Physical Properties

A summary of the key physicochemical properties of N-Acetyl-L-tyrosinamide is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |

| Molecular Weight | 222.24 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 223-225 °C | |

| Solubility | Soluble in water and ethanol. Soluble in methanol (B129727) or DMSO. | [3][5] |

| logP (Octanol/Water Partition Coefficient) | -0.075 (Crippen Calculated) | [2] |

| pKa | Data not available | |

| InChI Key | RJNKBEQRBIJDNM-JTQLQIEISA-N | [3] |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)N | [6] |

Table 1: Physicochemical Properties of N-Acetyl-L-tyrosinamide.

Synthesis

The synthesis of N-Acetyl-L-tyrosinamide typically involves the protection of the amino group of L-tyrosine via acetylation, followed by the amidation of the carboxyl group. While specific, detailed protocols for the direct synthesis of N-Acetyl-L-tyrosinamide are not widely published, a general approach can be inferred from standard peptide synthesis methodologies. A more documented synthesis route exists for the related compound, N-Acetyl-L-tyrosine, which is presented below as a reference.

Experimental Protocol: Synthesis of N-Acetyl-L-tyrosine (Reference Protocol)

This protocol is adapted from established methods for the N-acetylation of amino acids and would require modification for the subsequent amidation step to yield N-Acetyl-L-tyrosinamide.[7][8]

Materials:

-

L-Tyrosine

-

Acetic anhydride (B1165640)

-

30% (w/v) Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

Deionized water

-

Ethanol (95%)

-

Activated carbon

Procedure:

-

Dissolution: Suspend L-tyrosine in deionized water. While stirring vigorously, slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved (pH ~12).

-

Acetylation: Cool the solution in an ice bath. Slowly add 1.05 molar equivalents of acetic anhydride dropwise while maintaining the temperature below 10°C. Simultaneously, add 30% sodium hydroxide solution to maintain the pH between 8 and 10.

-

Reaction Completion: After the addition of acetic anhydride is complete, adjust the pH to ~11.5 with 30% sodium hydroxide solution and stir at room temperature for 20 minutes.

-

Acidification and Precipitation: Slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-L-tyrosine to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a hot water/ethanol mixture with the use of activated carbon for decolorization.

Biological Activity and Mechanism of Action

N-Acetyl-L-tyrosinamide is investigated for several biological activities, primarily centered around its role as an L-tyrosine analogue and its potential neuroprotective and antioxidant effects.

Catecholamine Precursor

As a derivative of L-tyrosine, N-Acetyl-L-tyrosinamide is expected to serve as a precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[9] The proposed metabolic pathway involves the enzymatic conversion of N-Acetyl-L-tyrosinamide to L-tyrosine, which then enters the catecholaminergic synthesis pathway.

Neuroprotection and Antioxidant Activity

Emerging research suggests that N-acetylated amino acids may possess neuroprotective properties. While direct evidence for N-Acetyl-L-tyrosinamide is limited, studies on the related compound N-Acetyl-L-tyrosine indicate a potential mechanism involving the induction of mitohormesis. This process involves a mild increase in mitochondrial reactive oxygen species (ROS), which in turn activates a protective cellular response mediated by the transcription factor FoxO and the Keap1-Nrf2 signaling pathway. This pathway upregulates the expression of endogenous antioxidant enzymes, thereby enhancing cellular resilience to oxidative stress.[10] N-Acetyl-L-tyrosinamide has also been noted for its potential to react with guanyl radicals, which are formed in response to DNA damage from oxidative insults.[11]

Experimental Protocols

Detailed and validated experimental protocols specifically for N-Acetyl-L-tyrosinamide are not extensively available in the public domain. The following protocols for related compounds and assays can be adapted and optimized for the study of N-Acetyl-L-tyrosinamide.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of N-acetylated amino acids. The following is a general protocol that can be adapted for N-Acetyl-L-tyrosinamide.[1][12]

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample solvent (e.g., mobile phase or water/acetonitrile mixture)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

For pure substance: Dissolve a known weight of N-Acetyl-L-tyrosinamide in the sample solvent to create a stock solution. Prepare a series of dilutions for a calibration curve.

-

For biological samples: Perform protein precipitation using an agent like ice-cold trichloroacetic acid or acetonitrile. Centrifuge to pellet the protein and filter the supernatant.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: A gradient of Mobile Phase A and B. An example gradient could be starting at 5% B, increasing to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 274 nm (approximated based on tyrosine's absorbance)

-

Injection Volume: 20 µL

-

-

Quantification: Generate a standard curve by plotting the peak area against the concentration of the N-Acetyl-L-tyrosinamide standards. Determine the concentration in unknown samples by interpolation from this curve.

Antioxidant Capacity Assays

The antioxidant potential of N-Acetyl-L-tyrosinamide can be assessed using various in vitro assays. Due to the presence of the phenolic hydroxyl group, it is expected to exhibit antioxidant activity.[13]

Common Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, it measures the scavenging of the ABTS radical cation.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the inhibition of the oxidation of a fluorescent probe by peroxyl radicals.

General Protocol for DPPH Assay:

-

Prepare a stock solution of N-Acetyl-L-tyrosinamide in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add increasing concentrations of the N-Acetyl-L-tyrosinamide solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Applications in Research and Drug Development

N-Acetyl-L-tyrosinamide holds potential in several areas of research and development:

-

Neuropharmacology: Its potential neuroprotective effects warrant further investigation in models of neurodegenerative diseases and neuronal injury.[10]

-

Drug Delivery: As a more soluble form of tyrosine, it could be explored as a component in parenteral nutrition or as a pro-drug for targeted delivery of tyrosine.

-

Cosmeceuticals: Its antioxidant properties and potential to protect against DNA damage make it a candidate for anti-aging and skin-protecting cosmetic formulations.[3][11]

-

Enzyme Inhibition Studies: As an analogue of L-tyrosine, it can be used to study the substrate specificity and inhibition of enzymes involved in tyrosine metabolism.[4]

Conclusion

N-Acetyl-L-tyrosinamide is a versatile molecule with a range of potential applications stemming from its enhanced solubility and its relationship to L-tyrosine. While its biological activities, particularly in neuroprotection, are promising, further research is required to fully elucidate its mechanisms of action and to establish detailed and validated experimental protocols for its synthesis and analysis. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing compound.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acetyl-L-tyrosinamide (CAS 1948-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. N-Acetyl-L-tyrosinamide | C11H14N2O3 | CID 735956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bioaustralis.com [bioaustralis.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

N-Acetyl-L-tyrosinamide: An In-Depth Technical Guide on Its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on N-Acetyl-L-tyrosinamide is currently limited. While this guide synthesizes the available information, it is important to note that many of the proposed mechanisms of action are not yet fully elucidated or supported by extensive peer-reviewed research. This document clearly distinguishes between established findings and hypothetical pathways based on preliminary data.

Introduction

N-Acetyl-L-tyrosinamide is a derivative of the amino acid L-tyrosine, characterized by the presence of an acetyl group on the amine and an amide group replacing the carboxylic acid. This modification distinguishes it from the more extensively studied N-Acetyl-L-tyrosine (NALT). While NALT is primarily investigated as a more soluble prodrug of L-tyrosine for increasing catecholamine synthesis, the available information suggests that N-Acetyl-L-tyrosinamide may possess distinct mechanisms of action. These purported mechanisms primarily revolve around its antioxidant properties, its role in amino acid transport, and its applications in dermatology.

This technical guide provides a comprehensive overview of the current understanding of N-Acetyl-L-tyrosinamide's mechanism of action, drawing from the available scientific and technical literature. It aims to provide researchers, scientists, and drug development professionals with a detailed summary of its biochemical properties, proposed physiological roles, and the experimental basis for these claims.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-Acetyl-L-tyrosinamide is essential for interpreting its biological activity and for designing experimental protocols.

| Property | Value | Reference |

| CAS Number | 1948-71-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2][3] |

| Molecular Weight | 222.24 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in polar solvents such as water and ethanol | [1] |

| Modification | Acetyl group on the amino group and an amide group replacing the carboxyl group of L-tyrosine | [1] |

Core Mechanisms of Action

The proposed mechanisms of action for N-Acetyl-L-tyrosinamide are multifaceted, suggesting its potential involvement in cellular protection and amino acid homeostasis.

Antioxidant Activity and Reaction with Guanyl Radicals

A key proposed mechanism of action for N-Acetyl-L-tyrosinamide is its antioxidant activity. It has been suggested that N-Acetyl-L-tyrosinamide has the potential to react with guanyl radicals, which are produced in response to DNA damage from ionizing radiation or other oxidative insults[4][5].

The interaction with guanyl radicals suggests a direct role in mitigating oxidative DNA damage. This is a critical function for maintaining genomic stability and preventing mutagenesis.

Stimulation of L-Tyrosine Transport

Another significant proposed mechanism is the ability of N-Acetyl-L-tyrosinamide to stimulate the transport of L-tyrosine into cells. It is suggested to act primarily on the ASC (Alanine, Serine, Cysteine-preferring) amino acid transport system[2][3].

The ASC system is a sodium-dependent transporter responsible for the uptake of small neutral amino acids. By stimulating this system, N-Acetyl-L-tyrosinamide could potentially increase intracellular L-tyrosine concentrations, which is a precursor for protein synthesis and the production of neurotransmitters and melanin.

Dermatological Applications and Anti-aging Effects

N-Acetyl-L-tyrosinamide has been investigated for its potential benefits in skincare and anti-aging formulations. It is proposed to improve the cosmetic appearance of aging skin by increasing skin thickness and stimulating collagen production[6].

A typical experimental workflow to evaluate the efficacy of a topical formulation containing N-Acetyl-L-tyrosinamide would involve a double-blind, vehicle-controlled clinical trial.

Experimental Protocols

Synthesis of N-Acetyl-L-tyrosinamide

The synthesis of N-Acetyl-L-tyrosinamide would likely proceed through the amidation of N-Acetyl-L-tyrosine.

Materials:

-

N-Acetyl-L-tyrosine

-

Ammonia (B1221849) or an amine source

-

A suitable solvent (e.g., dimethylformamide)

-

A coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)

-

Purification materials (e.g., silica (B1680970) gel for chromatography)

Procedure (Hypothetical):

-

Dissolve N-Acetyl-L-tyrosine in the chosen solvent.

-

Add the coupling agent to activate the carboxylic acid group.

-

Introduce the ammonia or amine source to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove byproducts.

-

Purify the crude product using column chromatography.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

In Vitro Antioxidant Assay (DPPH Assay - Generalized)

To quantify the antioxidant potential, a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay could be employed.

Materials:

-

N-Acetyl-L-tyrosinamide

-

DPPH solution in methanol

-

Methanol

-

A positive control (e.g., ascorbic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of N-Acetyl-L-tyrosinamide in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the different concentrations of N-Acetyl-L-tyrosinamide and the positive control to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Discussion and Future Directions

The current body of scientific knowledge on N-Acetyl-L-tyrosinamide is still in its nascent stages. While preliminary information from commercial and patent literature suggests intriguing possibilities for its use as an antioxidant and a modulator of amino acid transport, there is a clear need for rigorous, peer-reviewed research to substantiate these claims.

Future research should focus on:

-

Detailed Pharmacokinetics and Metabolism: Understanding how N-Acetyl-L-tyrosinamide is absorbed, distributed, metabolized, and excreted is crucial to determining its bioavailability and potential systemic effects.

-

Elucidation of Antioxidant Mechanisms: In-depth studies are needed to confirm its interaction with guanyl radicals and to characterize its broader antioxidant profile.

-

Validation of L-Tyrosine Transport Stimulation: The effect of N-Acetyl-L-tyrosinamide on the ASC transporter and other amino acid transport systems requires validation through detailed kinetic studies.

-

Mechanisms in Skin Aging: The molecular pathways by which N-Acetyl-L-tyrosinamide may promote collagen synthesis and protect against UV damage need to be elucidated.

Conclusion

N-Acetyl-L-tyrosinamide presents a promising area for research and development, with potential applications in cellular protection and dermatology. However, the current understanding of its mechanism of action is based on limited data. This technical guide has summarized the available information and proposed hypothetical pathways and experimental approaches to stimulate further investigation into this interesting molecule. A clear distinction from N-Acetyl-L-tyrosine is warranted, as their biological activities appear to be different. Further in-depth scientific inquiry is essential to unlock the full therapeutic and commercial potential of N-Acetyl-L-tyrosinamide.

References

- 1. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]

- 2. news-medical.net [news-medical.net]

- 3. scbt.com [scbt.com]

- 4. Amino acid transport System A resembles System N in sequence but differs in mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Structure and mechanisms of transport of human Asc1/CD98hc amino acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of N-Acetyl-L-tyrosinamide In Vivo: A Landscape of Limited Data and Inferred Pathways

A comprehensive in-depth analysis of the in vivo metabolic pathway of N-Acetyl-L-tyrosinamide (NAT) is currently hampered by a significant lack of direct scientific evidence. While its chemical cousin, N-Acetyl-L-tyrosine (NALT), has been the subject of numerous studies, particularly in the context of parenteral nutrition and nootropic supplementation, NAT remains a molecule with a largely uncharacterized pharmacokinetic profile. This technical guide synthesizes the available information on related compounds to construct a putative metabolic pathway for NAT, highlighting the prevailing research gaps and proposing future directions for investigation.

N-Acetyl-L-tyrosinamide is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the amine and an amide group on the carboxyl end. This modification enhances its solubility and stability compared to L-tyrosine.[1] While it has found applications in biochemical research and cosmetics for its potential antioxidant properties, its journey through a living organism—its absorption, distribution, metabolism, and excretion (ADME)—remains largely uncharted territory.[1][2]

A Tale of Two Molecules: Extrapolating from N-Acetyl-L-tyrosine (NALT)

Much of what can be inferred about the in vivo behavior of NAT comes from the extensive research on N-Acetyl-L-tyrosine (NALT). NALT was developed as a more soluble prodrug of L-tyrosine, intended to be efficiently converted to the parent amino acid to support neurotransmitter synthesis.[3] However, a consistent finding across multiple human and animal studies is the inefficient conversion of NALT to L-tyrosine.[3][4][5] This inefficiency leads to low bioavailability of L-tyrosine from NALT administration and significant renal excretion of the unchanged NALT molecule.[3][5][6]

Given the structural similarity between NAT and NALT—both being N-acetylated derivatives of L-tyrosine—it is plausible to hypothesize that NAT may also exhibit limited conversion to its parent compounds, L-tyrosine and tyrosinamide, in vivo.

The Hypothesized Metabolic Pathway of N-Acetyl-L-tyrosinamide

The metabolism of NAT in vivo is likely to involve two primary enzymatic steps: deacetylation and deamidation. The enzymes responsible for these transformations are broadly classified as amidohydrolases.

Deacetylation: The removal of the acetyl group from the N-terminus would yield L-tyrosinamide. This reaction would be catalyzed by an N-acyl-L-amino-acid amidohydrolase (also known as aminoacylase). These enzymes are known to hydrolyze N-acylated amino acids.[7][8] However, their specific activity towards N-acetylated amino acid amides like NAT is not well-documented.

Deamidation: The hydrolysis of the C-terminal amide bond would convert NAT to N-Acetyl-L-tyrosine (NALT). While spontaneous, non-enzymatic deamidation of peptides and proteins is a known phenomenon in vivo, the enzymatic deamidation of a small molecule like NAT would likely be mediated by an amidase.[9][10][11] The subsequent metabolism of the resulting NALT would then follow its known inefficient conversion to L-tyrosine.

It is also possible that NAT is excreted largely unchanged, similar to NALT. The kidneys are the primary site for the deacetylation of NALT, and a similar mechanism could be involved in NAT metabolism.[6]

Below is a diagram illustrating the hypothesized metabolic pathway of N-Acetyl-L-tyrosinamide, based on the metabolism of related compounds.

Quantitative Data: A Notable Absence

A thorough review of the scientific literature reveals a stark absence of quantitative data regarding the in vivo pharmacokinetics of N-Acetyl-L-tyrosinamide. Key parameters such as bioavailability, plasma concentration, tissue distribution, and excretion rates have not been reported. The table below summarizes the lack of available data for NAT in contrast to the data available for NALT.

| Parameter | N-Acetyl-L-tyrosinamide (NAT) | N-Acetyl-L-tyrosine (NALT) |

| Oral Bioavailability | Not Reported | Low (inefficient conversion to L-tyrosine)[3][5] |

| Plasma Half-life | Not Reported | Not explicitly stated, but rapid clearance suggested by high urinary excretion. |

| Tissue Distribution | Not Reported | Limited data; focus is on conversion to L-tyrosine. |

| Primary Route of Elimination | Not Reported (likely renal) | Renal (significant portion excreted unchanged)[6] |

| Metabolites Identified in vivo | Not Reported | L-tyrosine (minor), unchanged NALT (major in urine)[6] |

Proposed Experimental Protocols for Elucidating the In Vivo Metabolism of NAT

To address the current knowledge gap, rigorous preclinical and clinical studies are required. The following outlines a potential experimental workflow for characterizing the ADME of N-Acetyl-L-tyrosinamide.

Key Methodologies:

-

Animal Models: Rodent models (rats or mice) are suitable for initial pharmacokinetic screening.

-

Administration: Both oral and intravenous (IV) administration should be performed to assess absolute bioavailability.

-

Sample Collection: Serial blood samples should be collected to determine plasma concentration-time profiles. Urine and feces should be collected to identify excretion pathways. Tissue samples at the end of the study can reveal distribution patterns.

-

Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of NAT and its potential metabolites (L-tyrosinamide, NALT, and L-tyrosine) in biological matrices.

-

Pharmacokinetic Analysis: Standard pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) should be calculated using appropriate software.

Signaling Pathways: A Realm of Speculation

Without in vivo data demonstrating the significant conversion of NAT to L-tyrosine, any discussion of its impact on signaling pathways is purely speculative. If NAT were to be efficiently converted to L-tyrosine, it would contribute to the synthesis of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. These neurotransmitters are integral to numerous signaling pathways that regulate mood, cognition, and the stress response.

Conclusion: A Call for Foundational Research

The in vivo metabolic pathway of N-Acetyl-L-tyrosinamide remains largely undefined. While inferences can be drawn from the well-studied, yet inefficient, prodrug N-Acetyl-L-tyrosine, these remain hypotheses that require empirical validation. The lack of fundamental pharmacokinetic data for NAT presents a significant barrier to its potential development as a therapeutic agent or a widely used supplement. Future research should prioritize foundational ADME studies to characterize its metabolic fate and unlock its true physiological potential. Until then, the scientific and drug development communities must approach claims of its in vivo efficacy with caution, grounded in the understanding that its journey through the body is, as of now, a black box.

References

- 1. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 3. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. prbreaker.com [prbreaker.com]

- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 7. N-acyl-aliphatic-L-amino acid amidohydrolase (EC 3.5.1.14) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. KEGG ENZYME: 3.5.1.14 [genome.jp]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. In vivo deamidation characterization of monoclonal antibody by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human antibody Fc deamidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Comparison of N-Acetyl-L-tyrosinamide and N-Acetyl-L-tyrosine (NALT) for Researchers and Drug Development Professionals

An In-Depth Guide to the Core Differences in Chemical Structure, Solubility, Bioavailability, and Metabolism

This technical guide provides a comprehensive analysis of N-Acetyl-L-tyrosinamide and N-Acetyl-L-tyrosine (NALT), two derivatives of the amino acid L-tyrosine. L-tyrosine is a critical precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are integral to cognitive function, mood regulation, and the physiological response to stress.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the two compounds, with a focus on their chemical properties, pharmacokinetic profiles, and metabolic pathways.

While both molecules were designed to overcome the poor water solubility of L-tyrosine, a significant body of research on NALT indicates that its enhanced solubility does not translate to superior bioavailability.[1][3] In contrast, data on the in vivo pharmacokinetics and metabolic fate of N-Acetyl-L-tyrosinamide is notably scarce, necessitating a more comparative and inferential analysis.

Chemical Structure and Physicochemical Properties

The fundamental difference between N-Acetyl-L-tyrosinamide and NALT lies in the functional group at the C-1 position of the amino acid backbone. In NALT, this position is a carboxylic acid, whereas in N-Acetyl-L-tyrosinamide, it is a primary amide. This seemingly minor structural change has a significant impact on the physicochemical properties of the molecules, particularly their solubility and potential metabolic pathways.

N-Acetyl-L-tyrosine (NALT) is an acetylated form of L-tyrosine, a modification that increases its water solubility.[4][5] This property makes it a more suitable candidate for parenteral nutrition solutions compared to the poorly soluble L-tyrosine.[2][6] N-Acetyl-L-tyrosinamide also features the N-acetyl group but has an amide group in place of the carboxylic acid, which is also expected to enhance its solubility.[1]

Below is a table summarizing the key physicochemical properties of N-Acetyl-L-tyrosinamide and NALT.

| Property | N-Acetyl-L-tyrosinamide | N-Acetyl-L-tyrosine (NALT) |

| Molecular Formula | C₁₁H₁₄N₂O₃[7] | C₁₁H₁₃NO₄ |

| Molecular Weight | 222.24 g/mol [8] | 223.22 g/mol |

| Functional Group at C-1 | Primary Amide | Carboxylic Acid |

| Key Structural Feature | N-acetyl group, primary amide | N-acetyl group, carboxylic acid |

| Reported Solubility | Soluble in polar solvents like water and ethanol.[1] | Freely soluble in water. |

Bioavailability and Pharmacokinetics: A Tale of Two Prodrugs

The primary rationale for developing derivatives of L-tyrosine was to create prodrugs with improved solubility and, theoretically, enhanced bioavailability. However, the available evidence, which is heavily skewed towards NALT, suggests that this hypothesis does not hold true in practice.

N-Acetyl-L-tyrosine (NALT)

Numerous studies in both humans and animal models have consistently demonstrated that NALT is a poor precursor to systemic L-tyrosine. The core issue lies in the inefficient in vivo deacetylation of NALT back into L-tyrosine. A significant portion of administered NALT is not metabolized and is subsequently excreted unchanged in the urine.[3][9]

One human study involving intravenous infusion of NALT reported that a staggering 56% of the administered dose was excreted unchanged in the urine within four hours, with only a modest 25% increase in plasma tyrosine levels.[3][10] This indicates a substantial lack of conversion to the parent amino acid. Oral administration of L-tyrosine has been shown to be significantly more effective at elevating plasma tyrosine concentrations.[3]

N-Acetyl-L-tyrosinamide

As of the current body of scientific literature, there is a conspicuous absence of direct pharmacokinetic and bioavailability studies for N-Acetyl-L-tyrosinamide in humans or animals. While it is used as a cosmetic ingredient and has been studied in the context of in vitro enzymatic hydrolysis, its fate in the body following administration remains largely uncharacterized.[11][12] Its potential as a prodrug for L-tyrosine in a physiological setting is therefore speculative.

The following table summarizes the available pharmacokinetic data for NALT, with a clear indication of the data gap for N-Acetyl-L-tyrosinamide.

| Parameter | N-Acetyl-L-tyrosinamide | N-Acetyl-L-tyrosine (NALT) |

| Bioavailability | Data not available | Low; inefficient conversion to L-tyrosine.[3][9] |

| Urinary Excretion | Data not available | High; approximately 56% of an intravenous dose is excreted unchanged.[3][10] |

| Effect on Plasma Tyrosine | Data not available | Modest increase; significantly less effective than oral L-tyrosine.[3] |

Metabolic Pathways

The metabolic conversion of these prodrugs to L-tyrosine is the critical step for their intended biological activity. The enzymes involved in these pathways are key determinants of their efficacy.

N-Acetyl-L-tyrosine (NALT) Metabolism

The conversion of NALT to L-tyrosine is believed to be primarily carried out by acylase enzymes, which are predominantly found in the kidneys and liver.[13] However, the high urinary excretion of unmetabolized NALT suggests that this enzymatic conversion is not efficient in humans.[3][9] Once L-tyrosine is liberated, it can then serve as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines.[2]

Metabolic pathway of N-Acetyl-L-tyrosine (NALT).

N-Acetyl-L-tyrosinamide Metabolism

The in vivo metabolic pathway of N-Acetyl-L-tyrosinamide has not been empirically determined. Based on its chemical structure, it would require hydrolysis of the amide bond to form N-Acetyl-L-tyrosine, followed by the deacetylation to yield L-tyrosine. Alternatively, a direct deacetylation to L-tyrosinamide followed by deamidation could occur. The enzymes responsible for these transformations in vivo are unknown. In vitro studies have shown that chymotrypsin (B1334515) can hydrolyze acetyl-L-tyrosinamide, but this may not be physiologically relevant for systemic metabolism.[11]

Hypothetical metabolic pathway of N-Acetyl-L-tyrosinamide.

Experimental Protocols

For researchers aiming to investigate the pharmacokinetics and pharmacodynamics of these compounds, specific and validated experimental protocols are essential.

Protocol for Measuring Plasma Tyrosine Levels

A common method for quantifying plasma tyrosine concentrations involves High-Performance Liquid Chromatography (HPLC).

Objective: To measure plasma concentrations of L-tyrosine following administration of a test compound.

Materials:

-

Blood collection tubes with anticoagulant (e.g., heparin or EDTA)

-

Centrifuge

-

HPLC system with a C18 column and a fluorescence or UV detector

-

Perchloric acid or other protein precipitation agent

-

L-tyrosine standard solutions

-

Mobile phase (e.g., 5% acetonitrile (B52724) in water)

Procedure:

-

Blood Sampling: Collect blood samples at predetermined time points before and after administration of the test compound.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: Deproteinize the plasma samples by adding a precipitating agent like perchloric acid, followed by vortexing and centrifugation.

-

HPLC Analysis: Inject the supernatant onto the HPLC system.

-

Quantification: Determine the concentration of L-tyrosine in the samples by comparing the peak areas to a standard curve generated from known concentrations of L-tyrosine.

Workflow for measuring plasma tyrosine levels.

Protocol for Assessing Cognitive Enhancement

Cognitive function can be assessed using a battery of validated neuropsychological tests.

Objective: To evaluate the effects of the test compound on cognitive domains such as working memory, attention, and executive function.

Procedure:

-

Baseline Testing: Administer a battery of cognitive tests to participants before administration of the compound to establish a baseline.

-

Compound Administration: Administer the test compound or a placebo in a double-blind, crossover design.

-

Post-Dose Testing: Re-administer the cognitive tests at time points corresponding to the expected peak plasma concentration of the active metabolite (L-tyrosine).

-

Data Analysis: Compare the performance on the cognitive tests between the compound and placebo conditions.

Conclusion and Future Directions

The available scientific evidence strongly indicates that N-Acetyl-L-tyrosine (NALT) is an inefficient prodrug for L-tyrosine. Despite its enhanced water solubility, its poor in vivo conversion and high rate of urinary excretion make it less effective than direct oral supplementation with L-tyrosine for increasing systemic tyrosine levels.[3][9]

For N-Acetyl-L-tyrosinamide, the lack of pharmacokinetic and metabolic data in vivo represents a significant research gap. While its chemical structure is distinct from NALT, it is not possible to conclude its efficacy as an L-tyrosine precursor without dedicated studies.

For researchers and drug development professionals, the key takeaways are:

-

NALT is not a bioequivalent substitute for L-tyrosine. Its use in formulations intended to boost systemic tyrosine levels should be carefully reconsidered.

-

The bioavailability of N-Acetyl-L-tyrosinamide is unknown. Further research, including in vivo pharmacokinetic and metabolism studies, is required to determine its potential as a viable L-tyrosine prodrug.

-

Direct supplementation with L-tyrosine remains the most evidence-based approach for increasing plasma and brain tyrosine levels to support catecholamine synthesis.

Future research should prioritize head-to-head comparative studies of N-Acetyl-L-tyrosinamide and L-tyrosine to elucidate the former's pharmacokinetic profile and metabolic fate. Such studies are crucial for making informed decisions regarding the development and application of these L-tyrosine derivatives.

References

- 1. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines [blog.priceplow.com]

- 5. nootropicsexpert.com [nootropicsexpert.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Acetyl-L-tyrosinamide [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. examine.com [examine.com]

- 10. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of methanol on the hydrolysis of acetyl-L-tyrosinamide by chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioaustralis.com [bioaustralis.com]

- 13. Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-tyrosinamide: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine, has garnered interest in various scientific fields for its potential biological activities and applications. This technical guide provides an in-depth overview of the discovery and history of N-Acetyl-L-tyrosinamide, detailing its chemical synthesis, physicochemical properties, and known biological functions. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate experimental workflows and logical relationships, serving as a comprehensive resource for professionals in research and drug development.

Introduction

N-acylated amino acids and their derivatives represent a diverse class of molecules with significant biological roles, ranging from metabolic intermediates to signaling molecules. The acetylation of amino acids can alter their physicochemical properties, such as solubility and stability, and influence their biological activity. While the history of N-acetylated amino acids dates back to the mid-20th century with the discovery of N-acetylglutamate's role in the urea (B33335) cycle, the specific history of N-Acetyl-L-tyrosinamide is less documented in readily available literature.[1][2][3] This guide aims to consolidate the existing knowledge on N-Acetyl-L-tyrosinamide, providing a foundational resource for further research and development.

N-Acetyl-L-tyrosinamide is structurally characterized by an acetyl group attached to the amino group of L-tyrosine and an amide group at the carboxyl terminus. This modification of the parent amino acid, L-tyrosine, results in a compound with distinct chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-L-tyrosinamide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1948-71-6 | [4] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |

| Molecular Weight | 222.24 g/mol | [4] |

| Appearance | White solid | [4] |

| Solubility | Soluble in methanol (B129727) or DMSO | [4] |

| Purity | >95% by HPLC | [4] |

| Long-Term Storage | -20°C | [4] |

Discovery and History

The precise timeline and seminal discovery of N-Acetyl-L-tyrosinamide are not well-documented in prominent scientific literature. Its history is intertwined with the broader exploration of N-acylated amino acids, which gained momentum in the mid-20th century. The discovery that N-acetylation of amino acids could be a significant biological process opened the door for the synthesis and study of a wide array of these derivatives.[1][2][3]

The synthesis of various N-acyl amino acid amides has been a subject of interest for their potential as bioactive molecules.[5][6] While specific details on the first synthesis of N-Acetyl-L-tyrosinamide are scarce, its preparation would have followed established methods of peptide and amino acid chemistry.

Synthesis of N-Acetyl-L-tyrosinamide

Experimental Protocol: A Postulated Chemical Synthesis

This protocol describes a plausible method for the synthesis of N-Acetyl-L-tyrosinamide from L-tyrosinamide.

Materials:

-

L-Tyrosinamide hydrochloride

-

Acetic anhydride (B1165640)

-

A suitable organic base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide)

-

Hydrochloric acid (HCl) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of L-Tyrosinamide Free Base:

-

Dissolve L-tyrosinamide hydrochloride in a minimal amount of water.

-

Add a saturated solution of sodium bicarbonate to neutralize the hydrochloride salt until the pH is basic.

-

Extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-tyrosinamide free base.

-

-

N-Acetylation:

-

Dissolve the L-tyrosinamide free base in an anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable organic base (e.g., 1.1 equivalents of triethylamine) to the solution and stir.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride (1.05 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Acetyl-L-tyrosinamide.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure compound.

-

Synthesis Workflow Diagram

Biological Activity and Potential Applications

The biological activities of N-Acetyl-L-tyrosinamide are not as extensively studied as those of its parent compound, L-tyrosine, or its close relative, N-Acetyl-L-tyrosine. However, some potential applications and activities have been reported.

L-Tyrosine Transport

N-Acetyl-L-tyrosinamide is described as an analogue of L-tyrosine that stimulates the transport of L-tyrosine. This suggests a potential role in modulating cellular uptake of this crucial amino acid, which is a precursor for the synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine.

5.1.1. Experimental Protocol: Amino Acid Transport Assay

This protocol provides a general method for assessing the effect of N-Acetyl-L-tyrosinamide on L-tyrosine transport in a cell-based assay.

Materials:

-

Cultured cells (e.g., neuronal or intestinal cell line)

-

Cell culture plates

-

Radiolabeled L-tyrosine (e.g., [³H]-L-tyrosine or [¹⁴C]-L-tyrosine)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Wash buffer (ice-cold phosphate-buffered saline - PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

N-Acetyl-L-tyrosinamide

-

Scintillation cocktail and vials

-

Scintillation counter

-

Protein assay kit

Procedure:

-

Cell Culture: Seed cells in appropriate culture plates and grow to confluence.

-

Preparation of Solutions: Prepare stock solutions of N-Acetyl-L-tyrosinamide and radiolabeled L-tyrosine in transport buffer.

-

Transport Assay:

-

Wash the cells with pre-warmed transport buffer.

-

Incubate the cells with transport buffer containing a fixed concentration of radiolabeled L-tyrosine in the presence and absence of varying concentrations of N-Acetyl-L-tyrosinamide.

-

Incubate for a defined period at 37°C.

-

-

Termination of Transport:

-

Remove the incubation solution and rapidly wash the cells multiple times with ice-cold wash buffer to stop the transport process.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration in the lysates using a protein assay.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration to determine the rate of L-tyrosine uptake.

-

Compare the uptake rates in the presence and absence of N-Acetyl-L-tyrosinamide to assess its effect on transport.

-

Antioxidant Activity

It has been suggested that N-Acetyl-L-tyrosinamide may possess antioxidant properties. One proposed mechanism is its potential to react with guanyl radicals, which are produced in response to DNA damage from ionizing radiation or other oxidative insults.[4][7] This suggests a potential application in protecting against oxidative stress.

5.2.1. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

N-Acetyl-L-tyrosinamide

-

DPPH solution (in methanol or ethanol)

-

A known antioxidant standard (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of N-Acetyl-L-tyrosinamide in methanol or ethanol.

-

Prepare a series of dilutions of the N-Acetyl-L-tyrosinamide stock solution.

-

Prepare a working solution of DPPH.

-

-

Assay:

-

Add a specific volume of each N-Acetyl-L-tyrosinamide dilution to a test tube or well of a microplate.

-

Add the DPPH working solution to each tube/well.

-

Include a control (DPPH solution with solvent only) and a positive control (DPPH solution with the standard antioxidant).

-

-

Incubation and Measurement:

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of N-Acetyl-L-tyrosinamide using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Cosmetic Applications

N-Acetyl-L-tyrosinamide has been noted for its use in cosmetic formulations, where it is suggested to improve the cosmetic appearance of aging skin.[4] This application may be related to its potential antioxidant properties and its ability to interact with skin components.

Signaling Pathways and Logical Relationships

The specific signaling pathways directly modulated by N-Acetyl-L-tyrosinamide are not well-defined. However, based on its known activities, we can propose logical relationships.

Logical Relationship of L-Tyrosine Transport Modulation

Logical Relationship of Antioxidant Activity

Conclusion and Future Directions

N-Acetyl-L-tyrosinamide is a derivative of L-tyrosine with potential applications in modulating amino acid transport and acting as an antioxidant. While its precise history and discovery are not well-documented, its chemical synthesis is feasible through established methods. The available information, though limited, suggests that further investigation into its biological activities is warranted.

Future research should focus on:

-

Elucidating the specific mechanisms by which N-Acetyl-L-tyrosinamide modulates L-tyrosine transport and its impact on neurotransmitter synthesis.

-

Conducting comprehensive studies to quantify its antioxidant capacity and determine its effectiveness in cellular and in vivo models of oxidative stress.

-

Investigating its potential therapeutic applications , particularly in conditions related to impaired tyrosine transport or oxidative damage.

-

Uncovering the historical context of its initial synthesis and discovery to provide a more complete understanding of its development.

This technical guide serves as a starting point for researchers and professionals interested in exploring the potential of N-Acetyl-L-tyrosinamide, highlighting the current state of knowledge and outlining key areas for future investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]

N-Acetyl-L-tyrosinamide: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-tyrosinamide (NAT) is a derivative of the amino acid L-tyrosine. While often associated with its close analog N-Acetyl-L-tyrosine (NALT), NAT possesses distinct characteristics and potential biological activities that warrant specific investigation. This technical guide provides a comprehensive overview of the current understanding of NAT, focusing on its potential roles in DNA damage repair and amino acid transport. Due to the limited direct research on NAT, this document also explores potential antioxidant and anti-inflammatory activities by examining data from the structurally related compound N-acetylcysteine (NAC), providing a framework for future research directions. This guide includes detailed experimental protocols and signaling pathway diagrams to facilitate further investigation into the therapeutic potential of N-Acetyl-L-tyrosinamide.

Introduction: Distinguishing N-Acetyl-L-tyrosinamide (NAT) from N-Acetyl-L-tyrosine (NALT)

It is crucial to differentiate N-Acetyl-L-tyrosinamide (NAT) from its more commonly studied counterpart, N-Acetyl-L-tyrosine (NALT). NAT is an amide derivative of N-acetyl-L-tyrosine, which may influence its stability, solubility, and biological interactions. While NALT has been investigated as a more soluble prodrug for L-tyrosine to enhance cognitive function, its in-vivo conversion to L-tyrosine is reportedly inefficient.[1][2][3][4][5] NAT, on the other hand, has been suggested to have its own distinct biological effects. This guide will focus on the available data for NAT and potential activities inferred from related compounds.

Potential Biological Activities of N-Acetyl-L-tyrosinamide

The biological activities of N-Acetyl-L-tyrosinamide are not extensively documented, but existing evidence points to a few key areas of interest.

DNA Damage Repair

One of the most specific potential biological activities of NAT is its role in mitigating oxidative DNA damage. It has been proposed that N-Acetyl-L-tyrosinamide can react with guanyl radicals, which are formed in response to oxidative insults such as ionizing radiation.[6][7] This suggests a direct role in the chemical repair of damaged DNA, a critical aspect of maintaining genomic integrity.

Amino Acid Transport

N-Acetyl-L-tyrosinamide has been identified as an analogue of L-tyrosine that stimulates the transport of L-tyrosine, primarily through the Alanine-Serine-Cysteine (ASC) transport system.[8] This modulation of amino acid transport could have significant implications in cellular metabolism and neurotransmitter synthesis, particularly in conditions where tyrosine availability is a limiting factor.

Potential Antioxidant Properties (Inferred from N-acetylcysteine)

While direct quantitative data for NAT's antioxidant capacity is scarce, its structural similarity to N-acetylcysteine (NAC), a well-established antioxidant, suggests that it may possess similar properties.[9] NAC exerts its antioxidant effects primarily by replenishing intracellular glutathione (B108866) (GSH) levels, a critical component of the cellular antioxidant defense system.[10][11] It is plausible that NAT could also contribute to cellular redox homeostasis, although this requires experimental verification.

Potential Anti-inflammatory Effects (Inferred from N-acetylcysteine)

Similarly, the anti-inflammatory properties of NAC are well-documented and are mediated, in part, through the inhibition of the pro-inflammatory transcription factor NF-κB.[11] Given the structural similarities, it is hypothesized that NAT may also exhibit anti-inflammatory activity. This potential warrants investigation, as it could open avenues for its use in inflammatory conditions.

Quantitative Data

Specific quantitative data for the biological activities of N-Acetyl-L-tyrosinamide is limited in the public domain. The following tables summarize available information and relevant data from the related compound N-acetylcysteine (NAC) to provide context and a basis for future experimental design.

Table 1: Summary of Potential Biological Activities and Available Data for N-Acetyl-L-tyrosinamide (NAT)

| Biological Activity | Description | Quantitative Data | Source |

| DNA Damage Repair | Potential to react with guanyl radicals formed from oxidative stress. | Currently unavailable. | [6][7] |

| Amino Acid Transport | Stimulates the transport of L-tyrosine via the ASC system. | Currently unavailable. | [8] |

Table 2: Selected Quantitative Data for the Anti-inflammatory Activity of N-acetylcysteine (NAC)

| Assay | Cell Type/Model | Treatment | Effect | IC50 / Concentration | Source |

| TNF-α Release | LPS-stimulated Murine Macrophages (RAW264.7) | 17-O-acetylacuminolide (example) | Inhibition of TNF-α release | IC50 of 2.7 µg/mL | [12] |

| Nitric Oxide (NO) Production | LPS-stimulated Murine Macrophages (RAW264.7) | 17-O-acetylacuminolide (example) | Inhibition of NO production | IC50 of 0.62 µg/mL | [12] |

| IL-8 Reduction | Patients with COPD | Oral NAC | Reduction in sputum IL-8 | 600 mg/day | [11] |

Note: Data for 17-O-acetylacuminolide is provided as an example of typical anti-inflammatory assay results.

Signaling Pathways

Understanding the signaling pathways modulated by N-Acetyl-L-tyrosinamide is key to elucidating its mechanism of action. Based on its proposed activities, the following pathways are of interest.

Base Excision Repair Pathway

Given the suggestion that NAT may repair oxidative DNA damage, the Base Excision Repair (BER) pathway is a relevant mechanism to consider. BER is the primary pathway for repairing small base lesions, such as those caused by oxidation.

ASC Amino Acid Transport System

NAT is proposed to stimulate L-tyrosine transport via the ASC system. This system is a Na+-dependent transporter for small neutral amino acids.

NF-κB Signaling Pathway (Potential Anti-inflammatory Mechanism)